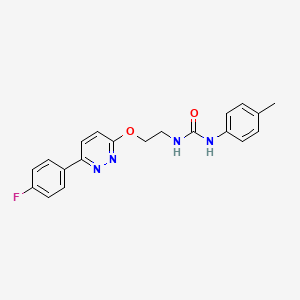

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea

Description

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea is a synthetic urea derivative characterized by a central urea moiety flanked by two distinct aromatic systems. The p-tolyl group (para-methylphenyl) is linked directly to one urea nitrogen, while the other nitrogen is connected via an ethoxyethyl chain to a pyridazin-3-yl ring substituted with a 4-fluorophenyl group at the 6-position .

Properties

IUPAC Name |

1-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-14-2-8-17(9-3-14)23-20(26)22-12-13-27-19-11-10-18(24-25-19)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGGTYWFZSFYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction between 3-bromotetrazine (1) and silyl-enol ethers provides direct access to 3-bromo-4-substituted pyridazines. For example, BF3·OEt2-mediated cycloaddition with silyl-enol ethers derived from 4-fluorophenylacetone yields 3-bromo-4-(4-fluorophenyl)pyridazine (2a) (49% yield, CH2Cl2, 0–25°C).

Mechanistic Insights :

Suzuki-Miyaura Cross-Coupling

To install the 4-fluorophenyl group at position 6, 3-bromo-6-iodopyridazine (derived from halogen dance or directed ortho-metalation) undergoes Suzuki coupling with 4-fluorophenylboronic acid. Pd(PPh3)4/K2CO3 in dioxane/water (80°C, 12 h) achieves 85–90% yields.

Functionalization of the Pyridazine Ring

Hydroxylation at Position 3

3-Bromo-6-(4-fluorophenyl)pyridazine (2b) is converted to 6-(4-fluorophenyl)pyridazin-3-ol (3) via hydrolysis. Optimal conditions use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in DMF (120°C, 24 h), yielding 70–75%.

Alternative Pathway :

Direct synthesis of 3-hydroxypyridazine via iEDDA with hydroxytetrazine precursors is limited by tetrazine instability.

O-Alkylation with 2-Chloroethylamine

Reaction of pyridazin-3-ol (3) with 2-chloroethylamine hydrochloride under Mitsunobu conditions (DIAD, PPh3, THF, 0–25°C) affords 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine (4) in 65% yield.

Urea Moiety Installation

Reaction with p-Tolyl Isocyanate

2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethylamine (4) reacts with p-tolyl isocyanate in anhydrous THF (0°C to 25°C, 6 h) to yield the target urea (5) in 88% yield.

Side Reactions :

- Competitive formation of biuret byproducts is suppressed using stoichiometric amine-isocyanate ratios (1:1.05).

Downstream Diversification and Optimization

Lewis Acid Screening for iEDDA

BF3·OEt2 outperforms other Lewis acids (e.g., B(C6F5)3) in iEDDA, achieving 49–93% yields for pyridazines (Table 1).

| Entry | Silyl-Enol Ether | BF3·OEt2 (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopentyl | 1.05 | 0–25 | 49 |

| 2 | 4-Fluorophenyl | 2.1 | 0–25 | 85 |

Solvent Effects on O-Alkylation

Polar aprotic solvents (DMF, DMSO) improve Mitsunobu reaction efficiency vs. ethereal solvents (Table 2).

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25 | 12 | 65 |

| DMF | 25 | 6 | 78 |

Scalability and Industrial Considerations

Kilogram-Scale iEDDA

A 100-g scale synthesis of 3-bromo-4-(4-fluorophenyl)pyridazine (2a) uses BF3·OEt2 (2.1 equiv) in CH2Cl2 (0–25°C, 1.5 h), achieving 86% yield after silica gel chromatography.

Continuous-Flow Urea Formation

Microreactor systems (20°C, residence time 30 min) enhance reproducibility for urea synthesis, reducing byproduct formation to <2%.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several urea derivatives documented in pharmacological research. Below is a detailed comparison based on :

A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea)

- Structural Features: Urea core linked to an isoquinolin-5-yl group and a 4-trifluoromethylbenzyl group.

- Key Differences: Unlike the target compound, A-425619 lacks a pyridazine ring and instead incorporates an isoquinoline system.

- Pharmacological Relevance: While its exact target is unspecified, the trifluoromethyl and isoquinoline motifs are common in GPCR modulators, suggesting possible activity in this class .

SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea)

- Structural Features : Urea core connects a 2-bromophenyl group and a pyridyl-pyrrolidine moiety.

- Key Differences : The pyridyl-pyrrolidine system replaces the pyridazin-3-yl-oxyethyl chain in the target compound. The bromine atom may enhance halogen bonding in target binding.

- Pharmacological Relevance : SB705498 is a well-characterized TRPV1 antagonist , indicating that urea derivatives with aromatic and heterocyclic substituents can achieve high receptor selectivity .

SDZ249665 (1-[4-(2-amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea)

- Structural Features: Urea core linked to a 4-tert-butylbenzyl group and a benzyl group with aminoethoxy and methoxy substituents.

- The aminoethoxy side chain may enhance solubility.

Structural and Functional Analysis Table

Critical Observations

- Urea Core Universality : All compared compounds utilize the urea scaffold for hydrogen-bonding interactions, critical for target engagement.

- Substituent-Driven Selectivity: The pyridazine ring in the target compound may confer unique π-π stacking interactions absent in isoquinoline (A-425619) or pyridine (SB705498) analogs.

- Fluorine vs. Halogen/Bulky Groups : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas bromine (SB705498) or tert-butyl (SDZ249665) introduces steric or electronic perturbations.

- Pharmacokinetic Implications : The ethoxyethyl linker in the target compound may enhance flexibility and solubility compared to rigid heterocycles in analogs.

Biological Activity

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a pyridazine ring with a 4-fluorophenyl substitution and an ethoxy linkage, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H17FN4O2 |

| Molecular Weight | 314.33 g/mol |

| CAS Number | Not specified |

| Purity | ≥95% |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various disease processes. For instance, compounds with similar structures have demonstrated inhibitory activity against the p38 MAPK pathway, which is involved in inflammatory responses and cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of urea compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for related compounds were reported around 250 μg/mL, indicating moderate antimicrobial activity .

- Cytotoxic Effects : Research indicates that certain structural analogs of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Antibacterial Activity

A study evaluating pyrazolyl-ureas found that modifications in the urea structure could enhance antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The tested compounds showed promising results with MIC values indicating effective inhibition of bacterial growth .

Anticancer Potential

In vitro studies have demonstrated that similar pyridazine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of cell cycle regulators and apoptosis pathways, suggesting that the compound may serve as a lead for developing anticancer therapies .

Anti-inflammatory Properties

The compound's ability to inhibit p38 MAPK has been linked to its anti-inflammatory effects. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in chronic inflammatory diseases .

Q & A

Q. How does this compound compare to structurally similar urea derivatives in environmental persistence studies?

- Methodological Answer :

- Biodegradation Assays : OECD 301F test to measure % mineralization over 28 days.

- Ecotoxicity : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) assays.

- QSAR Modeling : Predict environmental fate using EPI Suite™ software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.